N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide
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Overview
Description
N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenoxybenzylidene group, and a hydrazinoacetamide moiety. Its intricate molecular architecture makes it a subject of interest in both theoretical and applied chemistry.
Preparation Methods
The synthesis of N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-phenoxybenzaldehyde in the presence of hydrazine hydrate, followed by the reaction with acetic anhydride to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Chemical Reactions Analysis
N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Scientific Research Applications
N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)acetamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)carbothioamide: This compound has a similar structure but contains a carbothioamide group instead of an acetamide group.
N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)carbohydrazide:
N-(4-Methoxyphenyl)-2-oxo-2-(2-(3-phenoxybenzylidene)hydrazino)carboxamide: The presence of a carboxamide group in this compound provides different reactivity and biological activity compared to the acetamide derivative.
Properties
CAS No. |
764692-73-1 |
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Molecular Formula |
C22H19N3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N'-[(E)-(3-phenoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C22H19N3O4/c1-28-18-12-10-17(11-13-18)24-21(26)22(27)25-23-15-16-6-5-9-20(14-16)29-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,26)(H,25,27)/b23-15+ |
InChI Key |
GGXGWMBEURUROL-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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